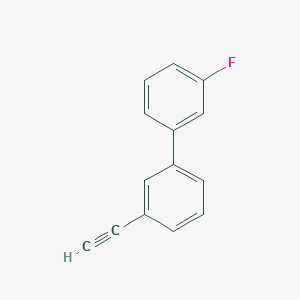

3-Ethynyl-3'-fluoro-1,1'-biphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H9F |

|---|---|

Molecular Weight |

196.22 g/mol |

IUPAC Name |

1-ethynyl-3-(3-fluorophenyl)benzene |

InChI |

InChI=1S/C14H9F/c1-2-11-5-3-6-12(9-11)13-7-4-8-14(15)10-13/h1,3-10H |

InChI Key |

NJSJTGCNUDXELG-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=CC=C1)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Studies

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis provides a powerful platform for the formation of C-C bonds, which is central to the synthesis of substituted biphenyls. Palladium-catalyzed reactions are particularly prominent due to their versatility, reliability, and broad functional group compatibility. nih.govlibretexts.org The construction of 3-Ethynyl-3'-fluoro-1,1'-biphenyl can be envisioned through two key bond formations: the aryl-aryl bond creating the biphenyl (B1667301) scaffold and the aryl-alkyne bond introducing the ethynyl (B1212043) group.

Palladium-Catalyzed Approaches

Palladium's ability to cycle between Pd(0) and Pd(II) oxidation states is the cornerstone of its catalytic activity in cross-coupling reactions. libretexts.org This cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. These fundamental steps are common to several named reactions that can be strategically employed to build the target molecule.

The Suzuki-Miyaura (SM) coupling is one of the most extensively used methods for synthesizing biphenyl derivatives due to its mild reaction conditions, the commercial availability and stability of boronic acids, and its tolerance of a wide range of functional groups. acs.orgnih.govnih.gov This reaction is particularly well-suited for the formation of the 3-fluoro-1,1'-biphenyl core of the target molecule. nih.govmdpi.com

The catalytic cycle begins with the oxidative addition of an aryl halide (e.g., 1-bromo-3-fluorobenzene) to a Pd(0) complex. This is followed by transmetalation with an organoboron species (e.g., (3-ethynylphenyl)boronic acid) in the presence of a base. The final step is reductive elimination from the resulting diorganopalladium(II) complex to yield the biphenyl product and regenerate the Pd(0) catalyst. libretexts.org The presence of fluoride (B91410) ions can promote the reaction by facilitating both the transmetalation and reductive elimination steps. thieme-connect.com

Two primary Suzuki-Miyaura pathways can be envisioned for the synthesis of the 3-ethynyl-3'-fluorobiphenyl skeleton:

Route A: Coupling of a (3-fluorophenyl)boronic acid derivative with a 3-ethynylaryl halide.

Route B: Coupling of a (3-ethynylphenyl)boronic acid derivative with a 3-fluoroaryl halide.

The choice of route often depends on the availability and stability of the starting materials. Research on the synthesis of various fluorinated biphenyl compounds has demonstrated excellent yields using this methodology. nih.govmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Fluorinated Aryl Halides

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | Water:Dioxane | 105 | ~78 | acs.org |

| Pd/C | K₂CO₃ | Ethanol/Toluene/Water | 80 | High | mdpi.com |

The Sonogashira coupling is the premier method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orggold-chemistry.org This reaction is essential for introducing the ethynyl moiety onto the fluorinated biphenyl scaffold. The reaction is typically co-catalyzed by palladium and a copper(I) salt, such as CuI, in the presence of an amine base. organic-chemistry.orgnrochemistry.com

The mechanism involves two interconnected catalytic cycles. wikipedia.orgnih.gov In the palladium cycle, oxidative addition of the aryl halide (e.g., 3-bromo-3'-fluoro-1,1'-biphenyl) to the Pd(0) catalyst occurs. In the copper cycle, the terminal alkyne reacts with the Cu(I) salt in the presence of the base to form a copper acetylide intermediate. wikipedia.org This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. Subsequent reductive elimination affords the aryl alkyne product and regenerates the Pd(0) catalyst. nrochemistry.com Copper-free Sonogashira variants have also been developed. nih.gov

A key strategy for synthesizing this compound would involve the Sonogashira coupling of a pre-formed 3-halo-3'-fluoro-1,1'-biphenyl with a protected alkyne like trimethylsilylacetylene (TMSA), followed by in-situ or subsequent deprotection of the silyl (B83357) group. wikipedia.orgscispace.com The reactivity of aryl halides in this reaction generally follows the order I > OTf > Br >> Cl, allowing for selective couplings if multiple different halides are present. nrochemistry.com

Table 2: Typical Reaction Conditions for Sonogashira Coupling

| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | Room Temp. | nrochemistry.com |

| Pd(PPh₃)₄ | CuI | Triethylamine | Acetonitrile/Piperidine | Reflux | scispace.com |

The Negishi coupling provides a powerful alternative for the formation of C(sp²)-C(sp²) or C(sp²)-C(sp) bonds by coupling organic halides with organozinc reagents. wikipedia.org Palladium is the most common catalyst, although nickel can also be used. wikipedia.org A key advantage of the Negishi reaction is the high reactivity and functional group tolerance of the organozinc nucleophiles, which are generally more reactive than their organoboron counterparts.

For the synthesis of this compound, a Negishi coupling could be employed to form the central aryl-aryl bond. This would involve reacting a 3-fluorophenylzinc halide with a 3-ethynylaryl halide (or vice versa). The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation with the organozinc compound, and reductive elimination. wikipedia.org The reaction has been successfully applied to the synthesis of complex molecules and can be particularly effective for coupling sterically hindered partners or for reactions involving aryl chlorides. tsukuba.ac.jpresearchgate.net

Table 3: General Conditions for Palladium-Catalyzed Negishi Coupling

| Pd Catalyst | Ligand | Organometallic Reagent | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | Aryl or Alkyl Zinc Halide | THF | Room Temp. to Reflux | wikipedia.org |

| PdCl₂(dppf) | dppf | Organozinc Reagent | THF / DMF | Room Temp. to 80°C | nih.gov |

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base to form a substituted alkene. nih.gov While not a direct route to the alkyne functionality of this compound, the Heck reaction is a cornerstone of palladium catalysis and can be used to synthesize precursors to biphenyl derivatives. nih.govmdpi.com

For instance, a Heck reaction could be used to couple 1-bromo-3-fluorobenzene with 3-vinyl-1-ethynylbenzene (if available) or a related styrene derivative. The resulting stilbene-like intermediate could then be further manipulated to generate the desired product. The mechanism involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond. The final step is typically a syn β-hydride elimination, which regenerates the alkene in the product and releases a palladium-hydride species that, upon reaction with the base, regenerates the Pd(0) catalyst. nih.govlibretexts.org

Table 4: Common Conditions for the Heck Reaction

| Pd Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | mdpi.com |

| Palladacycle | None | NaOAc | DMF | 140 | mdpi.com |

To enhance synthetic efficiency, reduce waste, and minimize purification steps, multiple catalytic steps can be combined into a single reaction vessel in what are known as one-pot or sequential (domino/tandem) reactions. nih.gov The synthesis of a multifunctional molecule like this compound is an ideal candidate for such a strategy.

A highly convergent and efficient approach would be a one-pot, sequential Suzuki-Sonogashira coupling. rsc.orgresearchgate.net This strategy could start from a dihalogenated arene, such as 1-bromo-3-iodobenzene. Exploiting the differential reactivity of the C-I and C-Br bonds, a selective Sonogashira coupling with a terminal alkyne could be performed first at the more reactive C-I bond. Following this, the reagents for a Suzuki-Miyaura coupling, namely a (3-fluorophenyl)boronic acid and a suitable base, could be added to the same pot to react at the C-Br bond, yielding the final product. rsc.org This approach avoids the isolation of intermediates and streamlines the entire synthetic sequence. rsc.org

Table 5: Illustrative One-Pot Sequential Suzuki-Sonogashira Reaction

| Step | Reaction Type | Substrates | Catalyst System | Conditions |

|---|---|---|---|---|

| 1 | Sonogashira Coupling | 1-bromo-3-iodobenzene + Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | Room Temp. |

| 2 | Suzuki-Miyaura Coupling | Intermediate from Step 1 + (3-Fluorophenyl)boronic acid | Pd(PPh₃)₄, K₂CO₃, H₂O | 80°C |

Alternative Transition Metal Catalysis

While palladium has traditionally dominated the field of biaryl cross-coupling, the pursuit of more sustainable, cost-effective, and efficient catalysts has led to the exploration of other transition metals. Iron, rhodium, and copper have emerged as powerful alternatives, each offering unique advantages for the synthesis of complex biphenyls.

Iron's appeal as a catalyst stems from its abundance, low cost, and reduced toxicity compared to precious metals like palladium researchgate.net. However, iron-catalyzed biaryl coupling has historically been hampered by challenges, most notably the prevalence of competing homocoupling side reactions which reduce the yield of the desired unsymmetrical biaryl product organic-chemistry.org.

A significant breakthrough in this area was the strategic use of iron(III) fluoride (FeF₃) in combination with an N-heterocyclic carbene (NHC) ligand. This catalytic system was found to dramatically suppress the unwanted homocoupling pathway and significantly enhance the selectivity for the cross-coupling product organic-chemistry.org. Research by Hatakeyama and Nakamura demonstrated that a complex generated from iron(III) fluoride and 1,3-bis(2,6-di-i-propylphenyl)imidazolinium chloride (SIPr·HCl) efficiently catalyzes the reaction between aryl Grignard reagents and aryl chlorides to produce unsymmetrical biaryls in high yields organic-chemistry.orgorganic-chemistry.org. This "fluoride effect" is not limited to iron and has been shown to improve cobalt- and nickel-catalyzed biaryl cross-couplings as well organic-chemistry.org. The method is compatible with a diverse array of substrates, including those that are electron-rich, electron-deficient, and sterically hindered, making it a robust tool for synthesizing functionalized biaryls organic-chemistry.orgacs.org.

Mechanistic studies suggest that the catalytic cycle may involve different iron oxidation states, including Fe(I), and that the challenging step is often transmetalation rather than the activation of the aryl chloride substrate researchgate.net. Other investigations point to the key role of tris-coordinated ate-iron(II) species in the catalytic process mdpi.com.

| Catalyst System | Aryl Halide | Grignard Reagent | Yield (%) | Homocoupling (%) |

|---|---|---|---|---|

| 5 mol% FeF₃, 15 mol% SIPr·HCl | 4-MeO-C₆H₄-Cl | PhMgBr | 98 | <2 |

| 5 mol% FeF₃, 15 mol% SIPr·HCl | 4-CF₃-C₆H₄-Cl | PhMgBr | 94 | <2 |

| 5 mol% FeF₃, 15 mol% SIPr·HCl | 2-Me-C₆H₄-Cl | PhMgBr | 85 | <2 |

| 5 mol% FeCl₃, 15 mol% SIPr·HCl | 4-MeO-C₆H₄-Cl | PhMgBr | 25 | 75 |

In medicinal chemistry, bioisosteres—substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound—are critical tools for drug design. Saturated C(sp³)-rich bicyclic hydrocarbon frameworks have been advanced as isosteric replacements for benzene rings to enhance metabolic stability and solubility while retaining biological activity nih.govnih.gov. Rhodium catalysis plays a role in the synthesis of complex molecular scaffolds that can serve as such isosteres rsc.orgprinceton.edu. While not a direct cross-coupling to form a biphenyl, rhodium-catalyzed reactions can construct intricate cyclic systems that mimic the spatial arrangement of substituted biphenyls. For instance, rhodium(II)-catalyzed intramolecular cyclization of biphenyl α-diazoketones can lead to the formation of phenanthrol and benz[α]azulenone products, demonstrating the utility of rhodium in rearranging biphenyl precursors into more complex, rigid isosteric structures rsc.org.

Copper-catalyzed reactions represent one of the oldest and most effective methods for C-C bond formation in biaryl synthesis, most famously exemplified by the Ullmann reaction acs.org. This reaction traditionally involves the coupling of two aryl halides in the presence of stoichiometric copper, often requiring harsh conditions acs.org. Modern advancements, however, have led to the development of catalytic systems that operate under much milder conditions with a broader substrate scope acs.orgbeilstein-journals.org. The key to this progress has been the introduction of various ligands that accelerate the catalytic cycle acs.org. Copper(I) iodide (CuI) and cupric chloride (CuCl₂) are common catalysts used in these processes researchgate.netresearchgate.net. These modern copper-catalyzed methods, including variants of the Goldberg and Hurtley reactions, have become powerful tools for the formation of C-C, C-N, and C-O bonds, making them highly valuable for the synthesis of complex molecules and functionalized biphenyls acs.orgbeilstein-journals.org.

Multimetallic and Cooperative Catalysis in Complex Biphenyl Synthesis

Multimetallic catalysis, where two or more different metals work in a cooperative fashion, has emerged as a powerful strategy for achieving transformations that are difficult with a single catalyst researchgate.net. This approach can enhance catalytic activity, improve selectivity, and enable the activation of otherwise unreactive substrates mdpi.com. In the context of biphenyl synthesis, a strong cooperative effect between iron and titanium has been reported. The addition of a phenolate to a mixed FeCl₃/Ti(OEt)₄ system was shown to efficiently catalyze a general and selective biaryl coupling reaction between various aryl halides (including chlorides) and aryl Grignard reagents organic-chemistry.org. This cooperative system tolerates a wide range of sensitive functional groups, highlighting the potential of multimetallic catalysis to construct complex and highly decorated biphenyl structures without the need for specialized ligands organic-chemistry.orgmdpi.com.

Mechanistic Investigations of Carbon-Carbon Bond-Forming Reactions

Understanding the fundamental steps of a catalytic cycle is paramount for optimizing existing reactions and designing new ones. For transition metal-catalyzed cross-coupling reactions, the key steps involve changes in the oxidation state and coordination number of the metal catalyst.

Oxidative addition and reductive elimination are the cornerstone mechanistic steps in a vast number of catalytic cross-coupling reactions used for biaryl synthesis, including the Suzuki-Miyaura coupling libretexts.orgnih.gov.

Oxidative Addition: This is typically the first step in the catalytic cycle. The transition metal catalyst, which is in a low oxidation state (e.g., Pd(0)), inserts into the carbon-halogen bond of an aryl halide (Ar-X). In this process, the metal is oxidized, and its oxidation state increases by two (e.g., Pd(0) to Pd(II)). Concurrently, the coordination number of the metal also increases as the aryl group and the halide become new ligands attached to the metal center nih.govlibretexts.org. This step transforms the electrophilic aryl halide into a nucleophilic organometallic species on the catalyst.

Reductive Elimination: This is the final, product-forming step of the cycle. After a second coupling partner is brought to the metal center (via a step like transmetalation), the two organic fragments (e.g., two aryl groups) that are to be joined are both bound to the metal. Reductive elimination is the process where these two fragments couple to form a new carbon-carbon bond, creating the biphenyl product nih.govnih.gov. This reaction is the microscopic reverse of oxidative addition. The metal center expels the newly formed biphenyl, its oxidation state decreases by two (e.g., Pd(II) to Pd(0)), and its coordination number decreases, thereby regenerating the active catalyst for the next cycle libretexts.org. For reductive elimination to occur, the two ligands to be coupled must typically be in a cis orientation to one another on the metal's coordination sphere libretexts.org.

| Mechanistic Step | Description | Change in Metal Oxidation State | Change in Metal Coordination Number |

|---|---|---|---|

| Oxidative Addition | Metal center inserts into the Ar-X bond of the aryl halide. | Increases by 2 (e.g., M(0) → M(II)) | Increases by 2 |

| Reductive Elimination | Two aryl groups couple to form the Ar-Ar' biphenyl product and dissociate from the metal. | Decreases by 2 (e.g., M(II) → M(0)) | Decreases by 2 |

Transmetalation Mechanisms in Cross-Coupling Cycles

Cross-coupling reactions are fundamental to the synthesis of biphenyls. A key step in the catalytic cycle of reactions like Suzuki-Miyaura, Stille, and Negishi couplings is transmetalation, where an organic group is transferred from a main group organometallic reagent to a transition metal catalyst, typically palladium. acs.orgarabjchem.org

The generally accepted mechanism for palladium-catalyzed cross-coupling involves a Pd(0)/Pd(II) cycle. This cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination. acs.orgchemistryjournals.net In the context of synthesizing a molecule like this compound, a plausible Suzuki-Miyaura coupling approach would involve the reaction of a fluorinated aryl boronic acid with an ethynylated aryl halide (or vice versa) in the presence of a palladium catalyst.

The transmetalation step, in particular, has been a subject of detailed mechanistic investigation. For the Suzuki-Miyaura reaction, two primary pathways for transmetalation have been proposed: the "oxo-palladium" pathway and the "boronate" pathway. nih.gov The dominant mechanism can be influenced by reaction conditions such as the base, solvent, and the presence of additives. nih.govpurdue.edu Recent studies have shown that under biphasic conditions, the use of phase-transfer catalysts can shift the dominant transmetalation pathway from an oxo-palladium based one to a more reactive boronate-based pathway, leading to significant rate enhancement. nih.gov

The nature of the organometallic reagent also plays a crucial role. For instance, in Stille coupling, which utilizes organotin reagents, the transmetalation step is believed to proceed through either an associative or a dissociative mechanism, depending on the ligands and reactants.

A summary of key aspects of transmetalation in different cross-coupling reactions is presented in the table below.

| Cross-Coupling Reaction | Organometallic Reagent | Key Features of Transmetalation |

| Suzuki-Miyaura | Organoboron | Involves either an oxo-palladium or a boronate intermediate. The pathway can be influenced by bases and phase-transfer catalysts. nih.govpurdue.edu |

| Stille | Organotin | Can proceed via associative or dissociative mechanisms. Less sensitive to the presence of water. |

| Negishi | Organozinc | Generally proceeds with high stereospecificity and reactivity. |

| Hiyama | Organosilicon | Requires an activating agent (e.g., fluoride) to facilitate the transfer of the organic group to the palladium center. |

Role of Catalytic Intermediates (e.g., Arylrhodium, Heterobimetallic Complexes)

While palladium is the most common catalyst for cross-coupling reactions, other transition metals, including rhodium and nickel, have shown significant utility. Arylrhodium intermediates, for example, are involved in rhodium-catalyzed arylation reactions. Rhodium(III)-catalyzed C-H activation provides a direct method for the arylation of arenes, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.orgacs.org In these reactions, a C-H bond of one aromatic ring is activated and coupled with an arylating agent, such as an arylsilane (in a Hiyama-type coupling) or an arylboronic acid, proceeding through an arylrhodium intermediate. acs.orgspringernature.com The catalytic cycle often involves Rh(III)/Rh(I) species. acs.org

Heterobimetallic complexes, which contain two different metal centers, are emerging as powerful catalysts that can offer unique reactivity and selectivity. documentsdelivered.com These complexes can facilitate cooperative catalysis, where both metal centers play a role in the reaction mechanism. For instance, in the context of biphenyl synthesis, a heterobimetallic catalyst could have one metal center responsible for the activation of one coupling partner and the second metal center activating the other. This can lead to enhanced reaction rates and selectivities compared to their monometallic counterparts. chemistryjournals.net For example, heterobimetallic Ir(III)-Pd(II) and Rh(III)-Pd(II) complexes have been shown to be effective in tandem reactions involving Suzuki-Miyaura coupling. chemistryjournals.net

The table below summarizes the roles of different catalytic intermediates.

| Catalytic Intermediate | Metal Center(s) | Role in Biphenyl Synthesis |

| Arylrhodium | Rhodium | Key intermediate in rhodium-catalyzed C-H activation and arylation reactions, enabling direct C-C bond formation without pre-functionalized substrates. acs.orgacs.orgspringernature.com |

| Heterobimetallic Complexes | e.g., Pd/Rh, Pd/Ir | Can exhibit synergistic effects, leading to higher activity and selectivity in cross-coupling and tandem reactions. chemistryjournals.net |

| Palladium(II) Intermediates | Palladium | Central to the catalytic cycle of most common cross-coupling reactions for biphenyl synthesis. acs.org |

Advanced Synthetic Protocols and Functional Group Interconversions

The construction of a complex molecule like this compound relies on a toolbox of advanced synthetic methods for the formation of the core structure and the introduction of specific functional groups.

Dehydrohalogenation Routes for Terminal Alkyne Formation

The ethynyl group is a key feature of the target molecule. A common and effective method for the synthesis of terminal alkynes is through the double dehydrohalogenation of dihalides. doubtnut.com This reaction typically involves the elimination of two equivalents of hydrogen halide from a vicinal or geminal dihalide using a strong base. researchgate.net

The choice of base is critical for the success of the reaction. Sodium amide (NaNH₂) in liquid ammonia is a frequently used reagent for this transformation. When a terminal alkyne is formed, three equivalents of the strong base are often required, as the terminal alkyne is acidic enough to be deprotonated by the base, forming an acetylide salt. A subsequent aqueous workup is then necessary to protonate the acetylide and yield the terminal alkyne.

The general scheme for dehydrohalogenation is as follows:

Vicinal dihalide → Alkyne

Geminal dihalide → Alkyne

Claisen Condensation and Knoevenagel Conditions for Biphenyl Synthesis

While cross-coupling reactions are a direct route to the biphenyl core, other classical organic reactions can be employed to synthesize precursors that can be later converted to biphenyls. The Claisen-Schmidt and Knoevenagel condensations are powerful C-C bond-forming reactions that can be used to synthesize chalcones and other α,β-unsaturated compounds, which can serve as precursors to one of the aromatic rings of the biphenyl system. nih.govresearchgate.net

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen. researchgate.net For instance, a substituted benzaldehyde could react with an acetophenone derivative to form a chalcone. nih.govsapub.org These reactions can often be performed under solvent-free conditions, making them environmentally friendly. researchgate.netsapub.org

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a weak base. wikipedia.orgnih.gov This reaction is highly versatile and can be used with a variety of substrates, including fluorinated benzaldehydes. researchgate.netnih.gov The use of mechanochemical methods (ball milling) has been shown to promote Knoevenagel condensations under solvent- and catalyst-free conditions. researchgate.net

Strategies for Introducing Fluorine and Ethynyl Groups

The introduction of fluorine and ethynyl groups onto the biphenyl scaffold requires specific and often regioselective synthetic strategies.

Fluorine Introduction: The fluorine atom can be introduced at various stages of the synthesis. One approach is to start with a fluorinated building block, such as a fluorinated benzaldehyde or a fluorinated boronic acid, and carry this through the synthetic sequence. nih.govcardiff.ac.uk Alternatively, direct fluorination of an existing aromatic ring can be achieved, although this can sometimes lead to issues with regioselectivity. Modern fluorination methods are continually being developed to address these challenges.

Ethynyl Group Introduction: The Sonogashira coupling is a premier method for the introduction of ethynyl groups. ntu.edu.twthalesnano.com This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is highly efficient and tolerates a wide range of functional groups. purdue.eduscielo.org.mxresearchgate.net To synthesize this compound, a Sonogashira coupling could be envisioned between a 3-halo-3'-fluoro-1,1'-biphenyl and a protected acetylene, followed by deprotection. Alternatively, a coupling between a 3-ethynylphenyl derivative and a 3-fluorophenyl derivative could be employed.

The table below outlines common strategies for introducing these functional groups.

| Functional Group | Synthetic Strategy | Key Features |

| Fluorine | Use of fluorinated starting materials | Ensures regiochemical control from the outset. cardiff.ac.uk |

| Direct fluorination | Can be challenging in terms of regioselectivity. | |

| Ethynyl | Sonogashira coupling | Palladium-catalyzed reaction of a terminal alkyne with an aryl halide. Highly efficient and versatile. purdue.eduntu.edu.tw |

| Dehydrohalogenation | Formation of the alkyne from a dihalo precursor. doubtnut.com |

Chemo- and Regioselectivity in Substituted Biphenyl Synthesis

Achieving the desired substitution pattern in unsymmetrically substituted biphenyls is a significant challenge that hinges on chemo- and regioselectivity. nih.gov In cross-coupling reactions, the relative reactivity of different leaving groups can be exploited to control the order of reactions. For example, the higher reactivity of iodine compared to bromine in palladium-catalyzed reactions can be used to selectively couple at the iodo-substituted position first. nih.gov

Directing groups can also be employed to control the regioselectivity of C-H activation/arylation reactions. acs.orgacs.org A directing group on one of the aromatic rings can guide the catalyst to a specific C-H bond, leading to arylation at a predictable position.

The choice of catalyst and ligands is also crucial in controlling selectivity. Different ligands can have a profound impact on the steric and electronic environment around the metal center, thereby influencing which substrates react and where the new bond is formed.

Structural Analysis and Conformational Dynamics

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups within 3-Ethynyl-3'-fluoro-1,1'-biphenyl. The spectra are characterized by distinct vibrational modes corresponding to the different parts of the molecule.

The ethynyl (B1212043) group (C≡CH) presents a sharp, weak absorption band in the FTIR spectrum around 3300 cm⁻¹ for the ≡C-H stretching vibration and a medium-intensity band around 2100 cm⁻¹ for the C≡C stretching vibration. The C-F stretching vibration of the fluoro-substituted phenyl ring typically appears as a strong band in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl rings give rise to a series of bands in the 1600-1400 cm⁻¹ region. researchgate.net

Raman spectroscopy complements FTIR by providing information on non-polar bonds. The C≡C and C=C stretching vibrations of the aromatic rings are expected to show strong Raman signals. For instance, in biphenyl (B1667301) and its derivatives, a strong Raman peak around 1280 cm⁻¹ is often attributed to the inter-ring C-C stretching, which is sensitive to the dihedral angle between the two phenyl rings. researchgate.net

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Ethynyl (C≡CH) | ≡C-H Stretch | ~3300 | Weak (IR), Strong (Raman) |

| Ethynyl (C≡CH) | C≡C Stretch | ~2100 | Medium (IR), Strong (Raman) |

| Aromatic | C-H Stretch | 3100-3000 | Medium (IR), Medium (Raman) |

| Aromatic | C=C Stretch | 1600-1450 | Medium-Strong (IR & Raman) |

| Biphenyl | Inter-ring C-C Stretch | ~1280 | Weak (IR), Strong (Raman) |

| Fluoroaromatic | C-F Stretch | 1250-1000 | Strong (IR) |

Single-Crystal X-ray Diffraction for Solid-State Conformation

For biphenyl itself, the molecule is planar in the crystalline state. However, substitution at the ortho positions typically induces a non-planar conformation to alleviate steric strain. In this compound, the substituents are at the meta positions, which are not expected to cause significant steric hindrance. Therefore, a relatively small dihedral angle is anticipated, allowing for considerable π-conjugation between the rings. The crystal packing will be influenced by intermolecular interactions such as C-H···π and potential weak C-H···F hydrogen bonds.

Table 2: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value/Range | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for aromatic compounds |

| Space Group | P2₁/c or similar | Reflects molecular symmetry and packing |

| Dihedral Angle (C-C-C-C) | 20-40° | Indicates the degree of twist between phenyl rings |

| Inter-ring C-C Bond Length | ~1.48-1.49 Å | Shorter length suggests some double bond character |

| C≡C Bond Length | ~1.19-1.21 Å | Typical for a terminal alkyne |

UV-Visible Absorption Spectroscopy for Electronic Transitions

The UV-Visible absorption spectrum of this compound is expected to exhibit characteristic bands corresponding to π→π* electronic transitions within the conjugated biphenyl system. The parent biphenyl molecule shows a strong absorption band (K-band) around 250 nm, which is attributed to the conjugation between the two phenyl rings. nist.govomlc.org

The presence of the ethynyl and fluoro substituents will influence the position and intensity of these absorption bands. The ethynyl group, being a π-system, can extend the conjugation, which typically leads to a bathochromic (red) shift of the absorption maximum. The fluorine atom, being an electron-withdrawing group, can also modulate the electronic transitions. Studies on substituted biphenyls have shown that substituents can cause shifts in the absorption maxima. nih.gov For instance, increasing chloro-substitution with less than two ortho-chlorine groups leads to a bathochromic shift of the K-band. nih.gov

Table 3: Predicted UV-Visible Absorption Data for this compound

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) | Notes |

|---|---|---|---|

| π→π* (K-band) | 255-270 | High | Conjugation between phenyl rings, influenced by substituents. |

Inner Shell Excitation Spectroscopy for Probing Ring-Ring Delocalization

Inner shell excitation spectroscopy, such as Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, is a powerful technique for probing the unoccupied electronic states and the extent of delocalization in molecules. stanford.eduresearchgate.net For π-conjugated systems like this compound, this method can provide direct evidence of ring-ring electronic communication.

A study on biphenyl and its substituted derivatives using inner shell excitation spectroscopy identified a weak feature at approximately 287.7 eV in the C 1s spectrum of biphenyl, which was assigned to a C 1s → π*(deloc) transition. nih.gov This transition is characteristic of the delocalization between the two aromatic rings. The intensity and position of this feature are sensitive to the average torsion angle between the rings, and thus to the degree of π-π interaction. nih.gov

In this compound, the presence of the ethynyl group is expected to enhance π-delocalization, which would likely be reflected in the intensity of this specific transition. The fluorine atom can also influence the core-level energies and the unoccupied molecular orbitals. Fluorine K-edge XANES spectroscopy could also provide information about the local electronic structure around the fluorine atom. rsc.orgrsc.org

Table 4: Key Transitions in Inner Shell Excitation Spectra for Biphenyl Systems

| Excitation | Energy (eV) | Assignment | Significance for this compound |

|---|---|---|---|

| C 1s → π*(deloc) | ~287.7 | Delocalized π* orbital between rings | Intensity and position would indicate the extent of ring-ring delocalization, likely enhanced by the ethynyl group. nih.gov |

| C 1s → π* | ~285.5 | Localized π* orbitals of the phenyl rings | Main absorption feature for aromatic carbons. |

Research on "this compound" Limited in Public Domain

Following a comprehensive search for computational and theoretical modeling studies on the chemical compound This compound , it has been determined that specific research data required to construct a detailed scientific article is not available in the public domain.

Extensive queries were conducted to locate scholarly articles and datasets pertaining to the quantum chemical calculations, spectroscopic predictions, molecular orbital analyses, and conformational studies of this specific molecule. The investigation sought detailed findings on topics including, but not limited to:

Density Functional Theory (DFT) Studies: Information on ground state properties.

Spectroscopic Parameter Prediction: Calculated NMR chemical shifts and vibrational frequencies.

Molecular Orbital Analysis: Data on HOMO-LUMO gaps and Natural Bond Orbital (NBO) analysis.

Global Reactivity Parameters: Assessments of chemical potential, hardness, and electrophilicity.

Conformational Analysis: Energy profiles and minimum energy conformations related to the torsional angle of the biphenyl structure.

While general methodologies for the computational analysis of fluorinated biphenyls and related aromatic systems are well-documented nih.govnih.govresearchgate.netnih.gov, and data exists for structurally similar but distinct molecules like 3-fluorobiphenyl (B1329890) and other fluorinated biphenyl derivatives nih.govresearchgate.netnih.gov, no dedicated studies containing the specific parameters for this compound could be identified.

The absence of this specific information in published scientific literature prevents the creation of a factually accurate and detailed article as per the requested outline. Generating such content would require original research and calculations that fall outside the scope of this response.

Computational Chemistry and Theoretical Modeling of 3 Ethynyl 3 Fluoro 1,1 Biphenyl

Modeling of Intermolecular Interactions

Molecular Electrostatic Potential (MESP) analysis is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. libretexts.org The MESP map illustrates the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, colored blue). uni-muenchen.deresearchgate.net

For 3-Ethynyl-3'-fluoro-1,1'-biphenyl, an MESP analysis would reveal distinct features based on its functional groups:

Ethynyl (B1212043) Group: The π-system of the carbon-carbon triple bond creates a region of high electron density, resulting in a negative electrostatic potential (red/yellow) around the alkyne. This site is susceptible to interaction with electrophiles or cations.

Fluorine Atom: As a highly electronegative atom, the fluorine substituent withdraws electron density, leading to a localized region of negative potential on the fluorine itself, while potentially making the adjacent carbon atom slightly more positive.

Aromatic Rings: The faces of the phenyl rings generally exhibit a negative potential due to the π-electron cloud, while the hydrogen atoms on the periphery are characterized by a positive potential (blue), making them potential hydrogen bond donors.

These features suggest that the molecule has multiple sites for engaging in specific noncovalent interactions, such as hydrogen bonding and π-stacking, which are crucial for its assembly in condensed phases. nih.gov

The noncovalent interactions of this compound are critical in determining its solid-state packing and its interactions with other molecules. The primary forces at play are dipole-dipole interactions and π-π stacking.

The substitution pattern gives the molecule a significant dipole moment. The electron-withdrawing fluorine atom on one ring and the electron-rich ethynyl group on the other create a charge-polarized system. This polarity is fundamental to how the molecules arrange themselves.

Table 2: Key Intermolecular Interactions in Fluorinated and Ethynyl-Substituted Aromatic Systems

| Interaction Type | Contributing Factors | Expected Geometry in this compound |

| π-π Stacking | Electrostatics (quadrupole/dipole), Dispersion, Orbital Interactions | Offset or parallel-displaced stacking, driven by favorable interaction between the electron-rich ethynyl-phenyl ring and the electron-poor fluorophenyl ring. |

| Dipole-Dipole | Permanent molecular dipole moment from F and C≡CH groups | Head-to-tail alignment of molecular dipoles to maximize electrostatic attraction. |

| C-H···π Interaction | Interaction of peripheral C-H bonds (as H-bond donors) with the π-face of an adjacent ring (as H-bond acceptor) | Can contribute to the stability of the overall crystal packing. |

| C-H···F Interaction | Weak hydrogen bonding between a C-H bond and an electronegative fluorine atom | Provides additional stabilization to the crystal lattice. |

Advanced Research Applications in Chemical Sciences

Building Blocks for Polymeric and Supramolecular Materials

Formation of Conjugated Polymers and Molecular Wires

The unique structural characteristics of 3-ethynyl-3'-fluoro-1,1'-biphenyl, namely its rigid biphenyl (B1667301) core, terminal ethynyl (B1212043) group, and fluorine substituent, make it a valuable monomer for the synthesis of advanced conjugated polymers and molecular wires. The ethynyl group serves as a reactive handle for polymerization, most commonly through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. This reaction facilitates the formation of carbon-carbon bonds between the monomer's ethynyl group and a halogenated co-monomer, creating a repeating polymer backbone.

The incorporation of ethynylene (-C≡C-) linkages into the polymer backbone, as would be the case when polymerizing this compound, has a profound impact on the material's properties. These linkages contribute to a more planar and rigid polymer structure. nih.gov This increased planarity enhances π-orbital overlap along the polymer chain, which is crucial for efficient charge transport, a key feature of molecular wires. The introduction of ethynylene and ethynylene-thiophene spacers into polymer backbones has been shown to decrease the torsion angle between adjacent monomer units, leading to more coplanar geometries. nih.gov

Furthermore, this structural modification influences the electronic properties of the resulting polymer. Ethynylene-based polymers often exhibit red-shifted absorption maxima and lower band gaps compared to their thiophene-based analogues, a direct result of the enhanced planarity and extended conjugation. nih.gov The fluorine atom on the biphenyl unit can further tune these properties through its electron-withdrawing nature, impacting the polymer's HOMO/LUMO energy levels and, consequently, its optoelectronic behavior.

Fluorescent Supramolecular Polymers and Self-Assembled Architectures

The same structural features that make this compound suitable for conjugated polymers also enable its use in creating fluorescent supramolecular polymers and self-assembled architectures. The planarity and rigidity of polymers derived from this monomer promote strong intermolecular π-π stacking interactions. nih.gov These non-covalent interactions can drive the spontaneous self-assembly of polymer chains into ordered, higher-level structures in solution or the solid state.

The biphenyl moiety acts as a fluorophore, and its photophysical properties are highly sensitive to its environment. In dilute solutions, polymers incorporating this unit may exhibit characteristic fluorescence. However, upon self-assembly into aggregated structures, their fluorescence behavior can change dramatically. This phenomenon, known as aggregachromism, can manifest as fluorescence quenching or, conversely, as aggregation-induced emission (AIE), where the fluorescence intensity increases upon aggregation due to the restriction of intramolecular rotations. mdpi.com

The formation of these self-assembled architectures can be controlled by solvent conditions and temperature. It has been observed that the coplanar geometry of polymers containing ethynylene spacers can lead to chain aggregation, which, while sometimes limiting solubility, is the basis for forming these ordered supramolecular structures. nih.gov The resulting materials, which combine the processability of polymers with the ordered, fluorescent properties of self-assembled systems, are of great interest for applications in organic electronics, sensing, and bio-imaging.

Chemical Probes and Advanced Sensing Systems

Design Principles for Selective Chemical Sensors (e.g., Fluoride (B91410) Ion Sensing)

The development of selective chemical sensors, particularly for environmentally and biologically significant anions like fluoride (F⁻), relies on specific design principles. A typical fluorescent sensor consists of a recognition unit (receptor) that selectively binds the target analyte and a signaling unit (fluorophore) that reports this binding event through a change in its optical properties. mdpi.commdpi.com this compound provides a versatile scaffold for such sensors, where the biphenyl system can act as the fluorophore and the ethynyl group can be functionalized to create a recognition site.

A common strategy for fluoride sensing involves the fluoride-induced cleavage of silyl (B83357) ether bonds (Si-O). nih.gov A sensor based on the subject compound could be designed by coupling a bulky silyl ether group (e.g., tert-butyldimethylsilyl or tert-butyldiphenylsilyl) to a hydroxyl group attached to the biphenyl scaffold, potentially via the ethynyl linker. In the absence of fluoride, the sensor's fluorescence might be quenched. Upon addition of fluoride ions, the highly favorable formation of the Si-F bond would cleave the Si-O bond, releasing the unquenched fluorophore and causing a "turn-on" fluorescence response. nih.govnih.gov

The sensing mechanism is often governed by photophysical processes such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). mdpi.comresearchgate.net In a PET sensor, the receptor can quench the fluorophore's emission; binding of the analyte disrupts this process, restoring fluorescence. In an ICT sensor, binding of the analyte alters the electron-donating or -withdrawing properties of the receptor, causing a shift in the fluorescence emission wavelength that allows for ratiometric detection. mdpi.com The high selectivity for fluoride over other anions like Cl⁻, Br⁻, and I⁻ is often achieved because fluoride is a hard Lewis base with a small ionic radius and high charge density, allowing it to form strong bonds with Lewis acidic centers (like silicon or boron) or act as a strong hydrogen bond acceptor. mdpi.commdpi.com

The performance of such sensors is characterized by their detection limit and selectivity, with research demonstrating detection limits for fluoride in the nanomolar to micromolar range. mdpi.comnih.gov

Table 1: Comparison of Fluoride Ion Sensing Strategies

| Sensing Mechanism | Typical Recognition Moiety | Signaling Method | Typical Detection Limit | Reference |

|---|---|---|---|---|

| Si-O Bond Cleavage | Silyl ether (e.g., TBDMS, TBDPS) | "Turn-on" fluorescence | 73 nM - 138 nM | nih.gov |

| Intramolecular Charge Transfer (ICT) | Imidazole N-H | Ratiometric fluorescence shift | 2.67 x 10⁻¹³ M | mdpi.com |

| H-Bonding & Deprotonation | Imidazole N-H, Pyrazole | Colorimetric and/or fluorescence change | 0.7 x 10⁻⁴ M | mdpi.comresearchgate.net |

Strategic Fluorination in Structure-Activity Relationship (SAR) Studies

Modulating Physicochemical Properties for Enhanced Interactions (e.g., Lipophilicity, Protein Binding)

Strategic fluorination is a cornerstone of modern medicinal chemistry, used to fine-tune a molecule's properties to improve its biological activity. researchgate.netrsc.org The fluorine atom in this compound is a prime example of such a strategic modification. Despite being the most electronegative element, the substitution of hydrogen with fluorine only minimally increases steric bulk (van der Waals radii: H = 1.20 Å, F = 1.47 Å). However, this substitution can profoundly alter a molecule's physicochemical profile.

One of the most significant effects of fluorination is the modulation of lipophilicity, a critical parameter for membrane permeability and protein binding. researchgate.net Introducing fluorine generally increases a molecule's lipophilicity (fat-solubility), which can enhance its ability to cross biological membranes and interact with hydrophobic pockets in target proteins. researchgate.net Structure-activity relationship (SAR) studies on various compound series have shown that fluoro-substituted analogs are often among the most active and selective binders for their targets, such as the dopamine (B1211576) transporter. ebi.ac.uk The fluorine atom can engage in favorable orthogonal multipolar interactions with backbone amides in proteins, which are distinct from traditional hydrogen bonds, further enhancing binding affinity.

Strategic Fluorination for Metabolic Stability Studies (as a chemical modification strategy)

Another critical advantage of strategic fluorination is the enhancement of metabolic stability. A major pathway for the metabolism of drug candidates is the oxidation of C-H bonds by cytochrome P450 (CYP) enzymes, often leading to rapid clearance from the body. nih.gov By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, this pathway can be effectively blocked.

Table 2: List of Mentioned Compounds

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| This compound | C₁₄H₉F | 1245642-51-6 |

| 3-Ethynyl-1,1'-biphenyl | C₁₄H₁₀ | 58650-11-6 |

| 3-Fluorobiphenyl (B1329890) | C₁₂H₉F | 2367-22-8 |

| 1-Ethynyl-3-fluorobenzene | C₈H₅F | 2561-17-3 |

| tert-Butyldimethylsilyl ether | Varies | Varies |

| tert-Butyldiphenylsilyl ether | Varies | Varies |

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Methodologies for Biphenyl (B1667301) Derivatives

The future synthesis of 3-Ethynyl-3'-fluoro-1,1'-biphenyl and its derivatives is increasingly geared towards green and sustainable practices that minimize environmental impact and enhance efficiency. nih.gov A primary focus is the reduction or elimination of hazardous organic solvents. researchgate.net Research into Suzuki-Miyaura cross-coupling reactions, a cornerstone for creating the biphenyl core, now explores the use of water as a reaction medium. researchgate.netmdpi.com For instance, high yields of biphenyl compounds have been achieved at room temperature in water using catalytic amounts of a water-soluble palladium nanocatalyst. researchgate.net These green approaches not only address environmental concerns but also simplify product purification. mdpi.com

Solvent-free, or mechanochemical, synthesis is another promising frontier. researchgate.netacs.org This methodology avoids hazardous solvents and can lead to the generation of minimal waste. flinders.edu.au The development of catalyst-free and solvent-free multicomponent processes for synthesizing biphenyl derivatives highlights an innovative path forward. nih.gov Future efforts will likely focus on adapting these sustainable methods for the specific synthesis of asymmetrically substituted compounds like this compound, potentially involving sequential, one-pot coupling reactions under green conditions.

| Parameter | Conventional Methods | Emerging Sustainable Methods | Potential Advantage |

|---|---|---|---|

| Solvent | Toluene, Dioxane, THF rsc.org | Water researchgate.netmdpi.com, Solvent-free (Mechanochemistry) researchgate.netflinders.edu.au | Reduced toxicity, cost, and environmental impact. nih.gov |

| Catalyst | Homogeneous Palladium complexes rsc.org | Recyclable, water-soluble nanocatalysts researchgate.net | Catalyst recovery and reuse, lower cost. |

| Energy Input | Often requires heating/reflux rsc.org | Room temperature reactions researchgate.net, Microwave irradiation mdpi.com | Reduced energy consumption and reaction times. |

| Waste Generation | By-products from catalyst and solvent | Minimal waste, especially in solvent-free systems researchgate.net | Higher atom economy and process efficiency. nih.gov |

Integration of Advanced Computational Approaches for Predictive Molecular Design

Computational chemistry is poised to revolutionize the design of molecules like this compound for specific applications. Advanced computational models, including machine learning, quantum mechanics/molecular mechanics (QM/MM), and molecular dynamics (MD) simulations, offer powerful tools for predicting molecular properties and interactions. stmjournals.com For halogenated biphenyls, computational studies have been successfully used to analyze conformational mobility and molecular electrostatic potential (MEP), providing insights that correlate substitution patterns with molecular properties. nih.gov

For this compound, Density Functional Theory (DFT) studies could be employed to predict its structural and electronic properties, similar to recent studies on other novel fluorinated biphenyl compounds. nih.govresearchgate.net Such calculations can help understand intramolecular interactions and predict how the molecule will behave in solid-state or in solution. nih.govresearchgate.net Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to screen virtual libraries of derivatives, accelerating the discovery of new compounds with desired characteristics for materials science or medicinal chemistry without the need for exhaustive synthesis and testing. emanresearch.orgmdpi.com The integration of these predictive models is crucial for efficient and targeted molecular design. epfl.ch

| Computational Method | Predicted Properties | Relevance for this compound | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, molecular electrostatic potential (MEP), reactivity parameters. | Understanding stability, reactivity hot-spots, and potential for intermolecular interactions. | nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulations | Conformational changes over time, dynamic behavior in solution or materials, binding stability. | Predicting the behavior of hybrid materials or polymers incorporating the biphenyl unit. | stmjournals.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | High-accuracy investigation of large systems, such as protein-ligand interactions. | Designing derivatives for biological targets by modeling the active site with high precision. | stmjournals.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with physical, chemical, or biological activity. | Screening virtual libraries to identify derivatives with enhanced properties (e.g., in electronics or as enzyme inhibitors). | emanresearch.orgmdpi.com |

Exploration of New Reactivity Pathways and Unprecedented Transformations for Ethynyl (B1212043) and Fluorinated Biphenyls

The ethynyl and fluoro groups on the biphenyl scaffold are sites of rich chemical reactivity, opening avenues for novel transformations. The Sonogashira coupling is a classic and highly effective method for functionalizing the terminal alkyne of an ethynylbiphenyl derivative, allowing the introduction of a wide range of aryl or vinyl groups. youtube.comorganic-chemistry.org Future research will likely explore catalyst systems that operate under milder, copper-free, and even aqueous conditions to enhance the sustainability of this key reaction. organic-chemistry.orgrsc.org

The fluorine atom, due to its high electronegativity, significantly influences the electronic properties of the aromatic ring, affecting its reactivity in cross-coupling reactions and enabling novel transformations. rsc.org Research into fluoroarene-induced cyclization strategies showcases how fluorine can direct complex, one-pot reactions to build intricate heterocyclic systems under metal-free conditions. acs.org For this compound, this suggests future possibilities for tandem reactions where the ethynyl group is first coupled, followed by a fluorine-mediated cyclization to create complex, polycyclic aromatic systems. The development of photoredox-catalyzed reactions also presents a modern strategy for the benzylation of fluorinated quinone structures, a pathway that could be adapted for biphenyl systems. mdpi.com

Design and Synthesis of Multi-Component Systems and Hybrid Materials Incorporating the Biphenyl Scaffold

The rigid and electronically tunable nature of the this compound scaffold makes it an ideal candidate for incorporation into multi-component systems and advanced hybrid materials. The biphenyl moiety is a fundamental backbone in liquid crystals, organic light-emitting diodes (OLEDs), and porous polymers. rsc.org The presence of the ethynyl group is particularly advantageous for creating conjugated polymers. For example, organometallic polymers with a poly-[bis(ethynyl)-biphenyl] backbone have been synthesized and characterized for their unique properties. cgohlke.com

Future work could focus on using this compound in multicomponent reactions, such as the Ugi or Passerini reactions, to build complex macrocycles or cyclophanes. nih.govbeilstein-journals.org These reactions allow for the rapid assembly of structurally diverse molecules from simple starting materials. nih.gov By combining the biphenyl unit with other functional components, hybrid materials with tailored electronic, optical, or biological properties can be designed. For instance, its incorporation into metal-organic frameworks (MOFs) could be explored to create materials with unique porosity and catalytic activity. rsc.org

Deeper Mechanistic Elucidation of Complex Catalytic Processes

A profound understanding of reaction mechanisms is critical for optimizing existing synthetic methods and discovering new ones. For the synthesis of this compound, the two most relevant catalytic processes are the Suzuki-Miyaura and Sonogashira cross-coupling reactions. While the general catalytic cycles for these reactions are well-established, finer mechanistic details, especially concerning challenging substrates or unconventional reaction conditions, remain an active area of research. rsc.orgyoutube.com

Future investigations should focus on elucidating the precise role of ligands, bases, and additives in controlling the efficiency and selectivity of these couplings for asymmetrically substituted biphenyls. For instance, in the synthesis of diaryl sulfones via Suzuki coupling, site-selectivity was rationalized by considering steric hindrance and the electronic nature of the triflate leaving groups. nih.gov Similar detailed studies for this compound would involve identifying key intermediates and transition states, potentially through a combination of kinetic experiments and computational modeling. researchgate.net Understanding these pathways is essential for overcoming common challenges like catalyst deactivation or homocoupling side reactions, ultimately leading to more robust and predictable synthetic protocols. youtube.com

Q & A

Q. How can the synthesis of 3-Ethynyl-3'-fluoro-1,1'-biphenyl be optimized for higher yield and purity?

Methodological Answer: Utilize factorial design experiments to systematically evaluate variables such as catalyst type, temperature, solvent polarity, and reaction time. For example:

- 2^3 Factorial Design : Test combinations of palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂), temperatures (80°C vs. 120°C), and solvents (THF vs. DMF).

- Response Variables : Measure yield (HPLC) and purity (NMR integration).

- Statistical Analysis : Apply ANOVA to identify significant factors and interactions .

| Factor | Level 1 | Level 2 |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | PdCl₂ |

| Temperature | 80°C | 120°C |

| Solvent | THF | DMF |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Combine ¹H/¹³C NMR (to confirm ethynyl and fluorine substituents), X-ray crystallography (for solid-state conformation), and high-resolution mass spectrometry (HRMS) (for molecular weight validation).

- NMR : Use deuterated solvents (CDCl₃ or DMSO-d₆) and assign peaks via 2D experiments (COSY, HSQC).

- XRD : Analyze crystal packing to assess steric effects of the ethynyl-fluorine motif .

| Technique | Key Parameter | Detection Limit |

|---|---|---|

| ¹H NMR | δ 2.5–3.5 ppm (ethynyl) | 0.1 mol% |

| XRD | Resolution < 1.0 Å | Single crystal |

| HRMS | Mass error < 2 ppm | 1 µg sample |

Q. What are the key stability considerations for this compound under different storage conditions?

Methodological Answer: Conduct accelerated stability studies under ICH guidelines:

- Conditions : 40°C/75% RH (6 months), light exposure (ICH Q1B), and oxidative stress (H₂O₂).

- Analysis : Monitor degradation via HPLC-UV and track fluorine loss via ¹⁹F NMR. Use kinetic modeling (Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound?

Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to:

- Map frontier orbitals (HOMO/LUMO) for reactivity trends.

- Simulate infrared (IR) and UV-Vis spectra for comparison with experimental data.

- Assess the electron-withdrawing effect of fluorine using Natural Bond Orbital (NBO) analysis. Link findings to theoretical frameworks in aromatic coupling reactions .

Q. What strategies resolve contradictions in reactivity data between experimental and theoretical studies of this compound?

Methodological Answer:

- Cross-Validation : Replicate experiments under inert atmospheres to exclude oxygen interference.

- Error Analysis : Quantify uncertainties in DFT methods (e.g., basis set superposition errors).

- Multi-Method Approach : Combine cyclic voltammetry (redox potentials) with computed Gibbs free energies to reconcile kinetic vs. thermodynamic outcomes .

Q. How to design experiments to study the compound's interaction with biological targets?

Methodological Answer:

- In Vitro Assays : Use fluorescence quenching to measure binding affinity with proteins (e.g., serum albumin).

- Molecular Docking : Employ AutoDock Vina to predict binding poses in enzyme active sites (e.g., cytochrome P450).

- Toxicity Screening : Apply MTT assays on cell lines to assess cytotoxicity. Align protocols with research chemistry standards for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.